5-Nitro-2-tetralone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTMHJVZTNLVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80519741 | |

| Record name | 5-Nitro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89331-01-1 | |

| Record name | 5-Nitro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to 5-Nitro-2-tetralone: Chemical Properties, Synthesis, and Applications

5-Nitro-2-tetralone, a derivative of the bicyclic aromatic ketone 2-tetralone, represents a significant yet often overlooked intermediate in the landscape of medicinal and synthetic chemistry. The tetralone scaffold itself is a privileged structure, forming the core of numerous natural products and therapeutically active compounds, including antidepressants and anticancer agents.[1][2] The introduction of a nitro group at the 5-position of the aromatic ring imparts unique electronic properties and provides a versatile functional handle for extensive chemical modification. This guide, intended for researchers and drug development professionals, offers a deep dive into the chemical properties, spectroscopic signature, synthesis, and reactive potential of 5-Nitro-2-tetralone, positioning it as a valuable precursor for complex molecular architectures.

Section 1: Chemical Structure and Physicochemical Properties

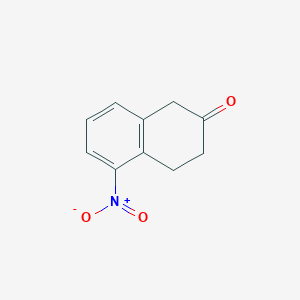

The foundational step in understanding any chemical entity is a firm grasp of its structure and intrinsic properties. 5-Nitro-2-tetralone is structurally defined by a dihydronaphthalenone core, with a ketone at the C2 position and a nitro group at the C5 position.

Caption: Chemical structure of 5-Nitro-2-tetralone.

The key physicochemical properties of 5-Nitro-2-tetralone are summarized in the table below. It is important to note that while extensive experimental data exists for the isomeric 5-Nitro-1-tetralone, specific data for 5-Nitro-2-tetralone is less prevalent in the literature.

| Property | Value | Source |

| CAS Number | 89331-01-1 | [3] |

| Molecular Formula | C₁₀H₉NO₃ | N/A |

| Molecular Weight | 191.18 g/mol | [4][5] |

| IUPAC Name | 5-nitro-3,4-dihydronaphthalen-2(1H)-one | N/A |

| Appearance | White to light yellow solid (predicted) | [5] |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate) | N/A |

Section 2: Predicted Spectroscopic Profile

For any researcher, elucidating and confirming the structure of a synthesized compound is paramount. The following section details the predicted spectroscopic data for 5-Nitro-2-tetralone, based on established principles of spectroscopy. This serves as a self-validating system for experimental work.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The powerful electron-withdrawing nitro group will significantly deshield adjacent protons.

-

Aromatic Protons (δ 7.5-8.5 ppm): Three protons on the aromatic ring will appear in this downfield region. The proton at C8, ortho to the C=O group and meta to the NO₂ group, will likely be a doublet around δ 8.0-8.2 ppm. The proton at C6, ortho to the NO₂ group, will be a doublet of doublets shifted significantly downfield, likely around δ 8.2-8.4 ppm. The proton at C7, meta to both groups, will appear as a triplet or doublet of doublets around δ 7.6-7.8 ppm.

-

Aliphatic Protons (δ 2.5-3.8 ppm):

-

-CH₂- (C4): The two protons at the C4 position, adjacent to the aromatic ring, are expected to appear as a triplet around δ 3.0-3.2 ppm.

-

-CH₂- (C3): The protons at the C3 position are adjacent to the C4 methylene and the C2 carbonyl. They will likely resonate as a triplet around δ 2.6-2.8 ppm.

-

-CH₂- (C1): The protons at the C1 position are alpha to the carbonyl group and adjacent to the aromatic ring system. These will likely appear as a singlet around δ 3.6-3.8 ppm.

-

¹³C NMR Spectroscopy

The carbon spectrum provides a map of the carbon framework.

-

Carbonyl Carbon (C2): Expected to be significantly downfield, around δ 205-210 ppm.

-

Aromatic Carbons (δ 120-150 ppm): Six distinct signals are expected. The carbon bearing the nitro group (C5) will be highly deshielded (δ ~148-150 ppm). The other aromatic carbons will appear in the δ 120-140 ppm range.

-

Aliphatic Carbons (δ 25-45 ppm): The three methylene carbons (C1, C3, C4) will appear in the upfield region, with the C1 carbon (alpha to carbonyl) being the most deshielded of the three.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups.

-

C=O Stretch: A strong, sharp absorption band characteristic of a ketone is expected in the range of 1710-1725 cm⁻¹ .[6]

-

N-O Stretches (Nitro Group): Aromatic nitro compounds display two characteristic strong bands: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹ .[7][8]

-

C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 191 , corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation pathways would include the loss of the nitro group (NO₂, 46 Da) leading to a fragment at m/z = 145 , and the loss of a nitro radical (•NO₂, 46 Da). Further fragmentation of the tetralone core is also expected.

Section 3: Synthesis and Mechanistic Considerations

While a specific, optimized synthesis for 5-Nitro-2-tetralone is not widely published, a robust protocol can be designed based on the well-established electrophilic nitration of the parent 2-tetralone molecule. The choice of reagents and conditions is critical for achieving desired regioselectivity and yield.

Caption: Proposed workflow for the synthesis of 5-Nitro-2-tetralone.

Detailed Experimental Protocol

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-tetralone (1.0 eq). Cool the flask in an ice-salt or acetone-dry ice bath to -10°C.

-

Acid Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (3-4 eq) while cooling in an ice bath.

-

Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-tetralone, ensuring the internal temperature does not rise above 0°C. The slow addition is crucial to prevent di-nitration and control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quench precipitates the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product is typically a mixture of 5-nitro and 7-nitro isomers. Purify the desired 5-Nitro-2-tetralone isomer using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Mechanistic Rationale and Trustworthiness

-

Causality of Reagents: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Temperature Control: Low temperature is the most critical parameter. It minimizes the formation of undesired byproducts from oxidation and multiple nitrations, ensuring the protocol is a self-validating system for monosubstitution.[9]

-

Regioselectivity: In the electrophilic substitution of 2-tetralone, the incoming electrophile is directed primarily to the 5- and 7-positions of the aromatic ring, which are activated by the fused aliphatic ring. The 5-isomer is often a major product.

Section 4: Reactivity and Applications in Drug Development

The synthetic utility of 5-Nitro-2-tetralone stems from the reactivity of its three key components: the nitro group, the ketone, and the aromatic ring.

-

The Nitro Group as a Synthetic Linchpin: The nitro group is not merely a substituent but a gateway to a multitude of other functionalities.[9]

-

Reduction to Amine: The most significant transformation is its reduction to a 5-amino group using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting 5-amino-2-tetralone is a crucial precursor for compounds targeting CNS receptors, such as dopamine agonists.[10][11]

-

Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing nature of the nitro group activates the aromatic ring for SₙAr reactions, allowing for the displacement of the nitro group or other leaving groups with various nucleophiles.

-

-

The Ketone as a Reaction Hub: The C2-ketone offers numerous possibilities for molecular elaboration.

-

It can undergo reductive amination to install amine functionalities.

-

The adjacent C1 and C3 positions can be functionalized via enolate chemistry.

-

-

Potential Therapeutic Applications: The tetralone scaffold is a cornerstone in medicinal chemistry. Derivatives have been developed as antidepressants, antipsychotics, and anticancer agents.[1] 5-Nitro-2-tetralone serves as an ideal starting material for building libraries of novel compounds for screening. For example, the corresponding 5-amino derivative is a structural analog to key intermediates used in the synthesis of drugs for Parkinson's disease. The presence of the nitro group is also significant, as many nitro-containing compounds exhibit potent antimicrobial or antiparasitic activity.[12]

Section 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. 5-Nitro-2-tetralone, as an aromatic nitro compound, requires careful handling.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated chemical fume hood. Avoid creating dust. Keep away from heat and sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Nitro-2-tetralone is a strategically important chemical intermediate whose full potential is yet to be unlocked. Its synthesis is achievable through well-understood chemical principles, and its dual functionality—a reactive ketone and a versatile nitro group—makes it an exceptionally valuable building block for complex molecule synthesis. For researchers in drug discovery and development, this compound offers a robust starting point for creating novel tetralone derivatives with the potential for significant biological activity. A thorough understanding of its properties, spectroscopic signature, and reactivity is the first step toward leveraging this powerful tool in the quest for new therapeutic agents.

References

-

University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of a) 5-nitro-α-tetralone. Retrieved from [Link]

-

Aslam, S., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Material Science Research India, 16(3). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10261946, 5-Nitro-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102837, 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-. Retrieved from [Link]

-

Aksenov, N. A., et al. (2023). A Diastereoselective Assembly of Tetralone Derivatives via a Tandem Michael Reaction and ipso-Substitution of the Nitro Group. The Journal of Organic Chemistry. [Link]

-

Xunteng. (n.d.). Exploring 3,4-Dihydro-1H-Naphthalen-2-One: Properties and Applications. Retrieved from [Link]

-

Aslam, S., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones under a Creative Commons Attribution-NonCommercial-ShareAlike 4.0 International License. ResearchGate. Retrieved from [Link]

- Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(xi), 228-234.

-

Royal Society of Chemistry. (n.d.). Reactivity of trinuclear ruthenium acetates with nitrite and nitric oxide ligands in aqueous media. Dalton Transactions. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68266, 2-Tetralone. Retrieved from [Link]

- Google Patents. (n.d.). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.

-

SIELC Technologies. (2018). 5-Methoxy-2-tetralone. Retrieved from [Link]

-

Gauni, B. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 17(3). ResearchGate. [Link]

-

Michigan State University. (n.d.). Proton NMR Table. MSU Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: synthesis and in vitro trypanocidal activity. MedChemComm. [Link]

-

Gornik, T., et al. (2019). Nitro-Group-Containing Drugs. PubMed. [Link]

-

National Institute of Standards and Technology. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Tetralone. Retrieved from [Link]

-

Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved from [Link]

-

Millikin University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Methoxy-1-tetralone. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Hydroxy-1-tetralone. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Tetralone - Wikipedia [en.wikipedia.org]

- 3. 5-Nitro-2-tetralone CAS#: 89331-01-1 [m.chemicalbook.com]

- 4. 5-Nitro-3,4-dihydronaphthalen-1(2H)-one | C10H9NO3 | CID 10261946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Nitro-1-tetralone | CymitQuimica [cymitquimica.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 12. New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: synthesis and in vitro trypanocidal activity - MedChemComm (RSC Publishing) [pubs.rsc.org]

Synthesis of 5-Nitro-2-tetralone from starting materials

An In-Depth Technical Guide to the Synthesis of 5-Nitro-2-tetralone

Executive Summary:

5-Nitro-2-tetralone is a valuable synthetic intermediate whose utility spans various domains of chemical research, particularly in the development of novel pharmaceutical agents. The introduction of a nitro group onto the aromatic ring of the 2-tetralone scaffold provides a versatile chemical handle for further functionalization. This guide provides a comprehensive exploration of a primary synthetic route to 5-Nitro-2-tetralone, commencing from the commercially available starting material, 2-tetralone.

This document is structured to provide not just a procedural outline, but a deep dive into the causality of the experimental design, grounded in established principles of organic chemistry. We will dissect the reaction mechanism, justify the selection of reagents and conditions, and present a detailed, step-by-step protocol for its synthesis and purification. The core of this guide is a robust, self-validating methodology designed for reproducibility and scalability in a research setting. All claims and protocols are substantiated with citations to authoritative chemical literature.

Introduction to 5-Nitro-2-tetralone

Chemical Identity and Significance

5-Nitro-2-tetralone, with the chemical formula C₁₀H₉NO₃, is a derivative of 2-tetralone (3,4-dihydronaphthalen-2(1H)-one), a bicyclic aromatic ketone.[1][2] The structure features a tetralin framework with a ketone at the 2-position and a nitro group (NO₂) substituted at the 5-position of the aromatic ring. This nitro group is a powerful electron-withdrawing group and a key functional moiety that can be readily transformed into other functional groups, such as amines, which are ubiquitous in biologically active molecules. The tetralone scaffold itself is a core component in numerous natural products and medicinal compounds, making its derivatives of significant interest.[3][4]

Strategic Importance in Drug Development

The strategic placement of a nitro group on the 2-tetralone core opens avenues for the synthesis of a diverse library of compounds. For instance, reduction of the nitro group to an amine yields 5-Amino-2-tetralone, a crucial precursor for building more complex molecular architectures. The 2-tetralone core is an intermediate in the synthesis of various pharmaceuticals, and its nitro-derivatives serve as key building blocks for exploring new chemical space in drug discovery programs.[1]

Synthetic Strategy and Mechanistic Rationale

Retrosynthetic Analysis

The most direct and logical synthetic approach to 5-Nitro-2-tetralone is through the electrophilic aromatic substitution (EAS) on the starting material, 2-tetralone. This involves the direct nitration of the electron-rich aromatic ring.

The Causality of Electrophilic Nitration

The nitration of 2-tetralone is a classic example of electrophilic aromatic substitution. The reaction proceeds via the generation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.

Diagram 1: Generation of the Nitronium Ion Electrophile.

The choice of a mixed-acid system is critical; concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form the potent nitronium ion.

The regiochemical outcome of the reaction is dictated by the electronic effects of the substituents on the tetralone ring. The bicyclic system has two main directing groups to consider:

-

The Ketone Group: The carbonyl group is a deactivating, meta-directing group due to its electron-withdrawing nature.

-

The Fused Alkyl Ring: The saturated portion of the ring acts as an electron-donating group, making it activating and ortho, para-directing.

The positions on the aromatic ring relative to the fused alkyl portion are C5/C8 (ortho) and C6/C7 (meta). The positions relative to the point of fusion that links to the carbonyl carbon are C8 and C5. The interplay of these effects results in substitution primarily at the C5 and C7 positions. The C5 position is ortho to the activating alkyl ring, making it a highly favorable site for electrophilic attack. This often leads to a mixture of 5-nitro and 7-nitro isomers, necessitating a robust purification strategy.[3]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of analogous tetralone structures.[5] Extreme caution should be exercised when working with concentrated acids and nitrating mixtures. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Tetralone | C₁₀H₁₀O | 146.19 | 10.0 g | 68.4 |

| Potassium Nitrate | KNO₃ | 101.10 | 6.92 g | 68.4 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 70 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated NaHCO₃(aq) | - | - | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous MgSO₄ | - | - | As needed | - |

| Silica Gel | SiO₂ | - | As needed | - |

| Hexane/Ethyl Acetate | - | - | As needed | - |

Step-by-Step Synthesis Workflow

-

Preparation of the Nitrating Mixture: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 70 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to -10 °C.

-

Addition of Nitrate Salt: Once the acid has cooled, slowly and portion-wise add 6.92 g (68.4 mmol) of potassium nitrate, ensuring the temperature does not rise above -5 °C. Stir the mixture until all the salt has dissolved.

-

Addition of 2-Tetralone: Dissolve 10.0 g (68.4 mmol) of 2-tetralone in a minimal amount of sulfuric acid (~5 mL) and place it in the dropping funnel. Add the 2-tetralone solution dropwise to the cold nitrating mixture over 30-45 minutes. Meticulous temperature control is paramount; maintain the internal temperature between -10 °C and -5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v).

-

Work-up and Quenching: Carefully and slowly pour the reaction mixture onto a large beaker containing approximately 500 g of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Extraction: Allow the ice to melt, then transfer the aqueous suspension to a separatory funnel. Extract the product with diethyl ether (3 x 150 mL). The 7-nitro isomer may precipitate, while the 5-nitro isomer tends to remain in the ether layer.[5] If a precipitate forms, it can be filtered off before extraction.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any residual acid, and finally with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue will be a mixture of isomers. Purify this mixture via column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate the 5-Nitro-2-tetralone isomer.

Diagram 2: Experimental Workflow for the Synthesis of 5-Nitro-2-tetralone.

Trustworthiness and In-Process Validation

The integrity of this synthesis relies on rigorous monitoring and validation at key stages:

-

Temperature Control: Maintaining a low temperature is the most critical parameter to prevent undesired side reactions, including di-nitration and oxidation, which can lead to lower yields and complex purification challenges.

-

Reaction Monitoring (TLC): Regular TLC analysis is essential to determine the point of maximum consumption of the starting material and to avoid prolonged reaction times that may increase byproduct formation.

-

Purification Efficacy: The separation of constitutional isomers (5-nitro vs. 7-nitro) is non-trivial. The success of the column chromatography step is the primary determinant of the final product's purity. Fractions should be carefully analyzed by TLC before being combined.

-

Spectroscopic Confirmation: The identity and purity of the final product must be unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The infrared spectrum should show strong, characteristic peaks for the nitro group's asymmetric and symmetric stretches, typically around 1550-1500 cm⁻¹ and 1350 cm⁻¹, respectively.[6]

Conclusion

The synthesis of 5-Nitro-2-tetralone via direct electrophilic nitration of 2-tetralone is a feasible and direct, albeit challenging, method. The primary technical hurdle is the management of regioselectivity and the subsequent purification of the desired 5-nitro isomer from its 7-nitro byproduct. The detailed protocol and mechanistic insights provided in this guide offer a robust framework for researchers to successfully synthesize this valuable intermediate. Adherence to strict temperature control and a meticulous purification strategy are paramount to achieving a high-purity final product, ready for application in advanced synthetic endeavors.

References

- Eckstein, Z., Gluziński, P., Hofman, W., & Urbański, T. (1961). Aliphatic Nitro Compounds. Part LXIX. Preparation of 5-nitro-tetrahydro-1,3-oxazine-2-ones. Journal of the Chemical Society, 489.

-

Zhang, J., et al. (2014). Synthesis and Characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole: A High Nitrogen Energetic Compound with Good Oxygen Balance. Molecules, 19(12), 20936-20946. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of a) 5-nitro-α-tetralone. Retrieved from [Link]

-

An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). Organic Chemistry: An Indian Journal, 15(1). Available at: [Link]

-

An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). ResearchGate. Available at: [Link]

-

Chiavarelli, S., & Settimj, G. (1959). [On the nitration of 2-amino-1,2,3,4-tetralin]. Rendiconti - Istituto Superiore di Sanita, 22, 508-512. Available at: [Link]

-

Sciencemadness.org. (n.d.). Tetrazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetralones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro-. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Tetralone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-TETRALONE. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

- Google Patents. (n.d.). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.

- Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053.

-

Patsnap. (n.d.). Synthesis method of 5-methoxy-2-tetralone. Retrieved from [Link]

- Google Patents. (n.d.). CN113233964A - Synthesis method of 5-methoxy-2-tetralone.

-

Arkat USA. (n.d.). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 5-Nitrotetralin. Retrieved from [Link]

-

PubChem. (n.d.). 2-Tetralone. Retrieved from [Link]

Sources

- 1. 2-Tetralone - Wikipedia [en.wikipedia.org]

- 2. 2-Tetralone | C10H10O | CID 68266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Spectroscopic Characterization of 5-Nitro-2-tetralone

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Nitro-2-tetralone, a molecule of interest for researchers, scientists, and professionals in drug development. This document offers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the established principles of spectroscopic analysis for nitroaromatic ketones. Furthermore, it details the experimental protocols for acquiring such data, ensuring scientific integrity and reproducibility.

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Nitro-2-tetralone, both ¹H and ¹³C NMR will provide critical information on the chemical environment of each nucleus.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 5-Nitro-2-tetralone is expected to exhibit distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of the nitro group will significantly deshield the aromatic protons, causing them to resonate at a lower field.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.8 | Doublet | ~8.0 |

| H-7 | ~7.4 | Triplet | ~8.0 |

| H-8 | ~8.1 | Doublet | ~8.0 |

| H-1 (CH₂) | ~3.6 | Singlet | - |

| H-3 (CH₂) | ~2.6 | Triplet | ~6.5 |

| H-4 (CH₂) | ~3.1 | Triplet | ~6.5 |

Interpretation and Causality:

-

Aromatic Protons (H-6, H-7, H-8): The nitro group at C-5 strongly deshields the ortho proton (H-6) and the para proton (H-8), shifting them downfield. The meta proton (H-7) is less affected. The splitting pattern arises from the coupling between adjacent protons on the aromatic ring.

-

Aliphatic Protons (H-1, H-3, H-4): The protons on C-1 are adjacent to the carbonyl group and are expected to be a singlet as there are no adjacent protons. The protons on C-3 and C-4 will appear as triplets due to coupling with each other. The protons at C-4 are deshielded by the adjacent aromatic ring.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of 5-Nitro-2-tetralone. The carbonyl carbon and the carbon bearing the nitro group will be particularly informative.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~205 |

| C-5 (C-NO₂) | ~148 |

| C-8a | ~135 |

| C-4a | ~130 |

| C-6 | ~128 |

| C-8 | ~125 |

| C-7 | ~122 |

| C-1 | ~50 |

| C-4 | ~30 |

| C-3 | ~25 |

Interpretation and Causality:

-

Carbonyl Carbon (C-2): The carbonyl carbon is highly deshielded and will appear at a very low field, which is characteristic of ketones.[1][2]

-

Aromatic Carbons: The carbon atom attached to the nitro group (C-5) will be significantly deshielded. The other aromatic carbons will have chemical shifts typical for a substituted benzene ring.

-

Aliphatic Carbons: The chemical shifts of the aliphatic carbons are in the expected upfield region.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 5-Nitro-2-tetralone.

Materials:

-

5-Nitro-2-tetralone sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Nitro-2-tetralone in 0.6 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Nitro-2-tetralone will be dominated by the characteristic absorption bands of the carbonyl and nitro groups.

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=O Stretch (Ketone) | ~1720 | Strong |

| N=O Asymmetric Stretch | ~1530 | Strong |

| N=O Symmetric Stretch | ~1350 | Strong |

| C-N Stretch | 890-835 | Medium |

| Aromatic C=C Bending | 1600-1450 | Medium-Weak |

Interpretation and Causality:

-

C=O Stretch: The strong absorption around 1720 cm⁻¹ is characteristic of a saturated ketone.[1][3]

-

N=O Stretches: The two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ are the signature absorptions of a nitro group, corresponding to the asymmetric and symmetric stretching vibrations, respectively.[4][5]

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are due to the aromatic C-H stretching, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds.

Experimental Protocol: IR Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of 5-Nitro-2-tetralone.

Materials:

-

5-Nitro-2-tetralone sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of 5-Nitro-2-tetralone with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet die.

-

-

Pellet Formation:

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 191.06

-

Major Fragments:

-

m/z = 174: [M - OH]⁺ (loss of hydroxyl radical, a common fragmentation for nitroarenes)

-

m/z = 161: [M - NO]⁺ (loss of nitric oxide)

-

m/z = 145: [M - NO₂]⁺ (loss of nitrogen dioxide)

-

m/z = 117: [M - NO₂ - CO]⁺ (subsequent loss of carbon monoxide from the tetralone ring)

-

m/z = 91: Tropylium ion (a common fragment in aromatic compounds)

-

Interpretation and Causality:

The fragmentation of nitroaromatic compounds is well-characterized. The primary fragmentation pathways involve the loss of the nitro group as NO or NO₂.[6][7][8] The tetralone moiety can then undergo further fragmentation, such as the loss of CO.[1] The presence of the molecular ion peak at m/z 191 would confirm the molecular formula C₁₀H₉NO₃.

Experimental Protocol: Mass Spectrometry

Objective: To obtain the electron ionization mass spectrum of 5-Nitro-2-tetralone.

Materials:

-

5-Nitro-2-tetralone sample

-

Mass spectrometer with an electron ionization (EI) source

-

Direct insertion probe or a gas chromatograph (GC) for sample introduction

Procedure (Direct Insertion Probe):

-

Sample Preparation: Place a small amount of the sample into a capillary tube.

-

Instrument Setup:

-

Set the ion source temperature (e.g., 200-250 °C).

-

Set the electron energy (typically 70 eV for EI).

-

-

Sample Introduction:

-

Insert the direct insertion probe into the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualizations

Molecular Structure of 5-Nitro-2-tetralone

Caption: 2D structure of 5-Nitro-2-tetralone.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of 5-Nitro-2-tetralone.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 5-Nitro-2-tetralone. By leveraging established principles of NMR, IR, and mass spectrometry, we have outlined the expected spectral data and their interpretation, offering a valuable resource for researchers in the field. The provided experimental protocols serve as a self-validating system for the empirical determination of these spectroscopic properties. This guide is intended to facilitate the unambiguous identification and further investigation of 5-Nitro-2-tetralone in various scientific endeavors.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

-

IR: nitro groups. University of Calgary. Available at: [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

-

Infrared Spectroscopy. Illinois State University. Available at: [Link]

-

Ketone Spectroscopy. Oregon State University. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

Sources

- 1. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 5-Nitro-2-tetralone: Synthesis, Properties, and Potential Applications

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Strategic Intermediate, 5-Nitro-2-tetralone.

This technical guide provides a detailed exploration of 5-Nitro-2-tetralone, a nitroaromatic compound with significant potential as a building block in medicinal chemistry and materials science. While less documented than its 1-keto isomer, the unique structural features of 5-Nitro-2-tetralone present intriguing possibilities for the development of novel therapeutics and functional materials. This document consolidates available information and provides expert insights into its synthesis, characterization, and prospective applications.

Chemical Identity and Nomenclature

5-Nitro-2-tetralone is a bicyclic aromatic ketone. The presence of a nitro group on the aromatic ring and a ketone on the aliphatic ring makes it a versatile intermediate for a variety of chemical transformations.

| Identifier | Value |

| CAS Number | 89331-01-1 |

| IUPAC Name | 5-nitro-3,4-dihydronaphthalen-2(1H)-one |

| Synonyms | 5-nitro-β-tetralone, 5-nitro-1,2,3,4-tetrahydronaphthalen-2-one |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

Synthesis and Mechanistic Considerations

While specific literature detailing a high-yield synthesis exclusively for 5-Nitro-2-tetralone is scarce, a plausible and effective synthetic route can be extrapolated from established nitration and oxidation protocols for related tetralone and tetralin systems. The most logical approach involves the nitration of a suitable precursor followed by oxidation.

A proposed synthetic pathway initiates with the nitration of 1,2,3,4-tetrahydronaphthalene (tetralin), which is known to produce a mixture of isomers.

Proposed Two-Step Synthesis Protocol:

Step 1: Nitration of 1,2,3,4-tetrahydronaphthalene (Tetralin)

The nitration of tetralin typically yields a mixture of 5-nitrotetralin and 6-nitrotetralin. The separation of these isomers is crucial for the selective synthesis of the desired product.

-

Reaction: 1,2,3,4-tetrahydronaphthalene is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to control the reaction's exothermicity and minimize side product formation.

-

Rationale: The alicyclic ring of tetralin activates the aromatic ring towards electrophilic substitution, directing the nitro group to the 5 and 6 positions.

-

Purification: The resulting isomeric mixture can be separated using column chromatography to isolate the 5-nitrotetralin intermediate.

Step 2: Oxidation of 5-Nitrotetralin to 5-Nitro-2-tetralone

The benzylic positions of 5-nitrotetralin are susceptible to oxidation. Selective oxidation at the C2 position would yield the target compound.

-

Reaction: 5-Nitrotetralin is oxidized using a suitable oxidizing agent, such as chromium trioxide (CrO₃) in acetic acid. This method has been reported for the synthesis of nitro-1-tetralones from nitrotetralin.[1]

-

Causality: The electron-withdrawing nature of the nitro group can influence the regioselectivity of the oxidation, potentially favoring the formation of the 2-keto product under specific conditions. Careful control of reaction parameters such as temperature and reaction time is essential to maximize the yield of the desired 2-tetralone isomer over the 1-tetralone.

Caption: Key reaction pathways for 5-Nitro-2-tetralone.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, opening up a vast array of subsequent chemical modifications. This amino-tetralone derivative can serve as a precursor for the synthesis of various heterocyclic systems or for the introduction of diverse functionalities through acylation, alkylation, or sulfonylation. The resulting amino-tetralones are valuable intermediates in the synthesis of compounds with potential biological activities. [2]

Reactions at the Carbonyl Group

The ketone functionality can undergo a wide range of reactions, including:

-

Reduction to the corresponding alcohol.

-

Reductive amination to introduce a primary or secondary amine.

-

Wittig reaction to form an exocyclic double bond.

-

Condensation reactions at the α-carbon.

Significance in Medicinal Chemistry

The tetralone scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with diverse therapeutic applications, including antidepressants and anticancer agents. [3]The introduction of a nitro group provides a handle for further chemical elaboration and can also impart specific biological activities. Nitroaromatic compounds are known to exhibit a broad spectrum of biological effects, including antimicrobial and anticancer properties. [2][4]The combination of the tetralone core with a modifiable nitro group makes 5-Nitro-2-tetralone an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs. For example, derivatives of the related 5-methoxy-2-tetralone are key intermediates in the synthesis of drugs for Parkinson's disease. [5]

Conclusion

5-Nitro-2-tetralone is a promising, yet under-explored, chemical entity. Its synthesis, while not extensively documented, is feasible through established organic chemistry methodologies. The true value of this compound lies in its potential as a versatile building block for the synthesis of complex molecules with potential therapeutic applications. The strategic placement of the nitro and keto groups allows for a multitude of chemical transformations, paving the way for the creation of novel compound libraries for drug discovery and development. Further research into the synthesis and reactivity of 5-Nitro-2-tetralone is warranted to fully unlock its potential in medicinal chemistry and materials science.

References

- Khan, I., & Acevedo, R. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Rasayan Journal of Chemistry, 12(3), 1383-1393.

-

PrepChem.com. (n.d.). Synthesis of a) 5-nitro-α-tetralone. Retrieved January 13, 2026, from [Link]

-

Organic Syntheses. (n.d.). β-TETRALONE. Retrieved January 13, 2026, from [Link]

- Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Arkivoc, 2009(xi), 228-234.

- Klapötke, T. M., & Stierstorfer, J. (2009). Synthesis and properties of 5-nitrotetrazole derivatives as new energetic materials.

-

University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Retrieved January 13, 2026, from [Link]

- RSC Publishing. (2018). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Advances, 8(63), 36248-36257.

- Yin, P., & Zhang, J. (2016). Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: a promising strategy towards the development of C–N linked bistetrazolate energetic materials. RSC Advances, 6(106), 104743-104749.

- N'guessan, A. D., et al. (2023). Synthesis of Some 5-nitro Heteroaryl-phenylpropenones with Antituberculosis Potential. Journal of Chemical Society of Pakistan, 45(3).

- Mori, Y., et al. (2020). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 25(15), 3456.

-

PrepChem.com. (n.d.). Synthesis of 6-Amino-5-nitro-1-tetralone. Retrieved January 13, 2026, from [Link]

-

SpectraBase. (n.d.). 1H-tetrazole, 5-[[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio]-1-phenyl- - Optional[1H NMR] - Spectrum. Retrieved January 13, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR: nitro groups. Retrieved January 13, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 13, 2026, from [Link]

- MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4998.

-

PubChem. (n.d.). 1-Tetralone. Retrieved January 13, 2026, from [Link]

- Cisak, A., Rzeszowska-Modzelewska, K., & Brzezińska, E. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Acta Poloniae Pharmaceutica, 58(6), 427-434.

-

NIST. (n.d.). 5-Hydroxy-1-tetralone. Retrieved January 13, 2026, from [Link]

- Almarhoon, Z. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3608.

-

PubChem. (n.d.). 5-Nitro-3,4-dihydronaphthalen-1(2H)-one. Retrieved January 13, 2026, from [Link]

- Gauni, B., & Kumar, A. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 17(3).

-

ResearchGate. (n.d.). Synthesis of 3,4‐dihydronaphthalen‐1(2H)‐ones. Retrieved January 13, 2026, from [Link]

- Klapötke, T. M., & Stierstorfer, J. (2009). Synthesis and properties of 5-nitrotetrazole derivatives as new energetic materials.

- RSC Publishing. (2016). New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: synthesis and in vitro trypanocidal activity. MedChemComm, 7(7), 1385-1393.

-

PubChem. (n.d.). 2-Tetralone. Retrieved January 13, 2026, from [Link]

-

Sci-Hub. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved January 13, 2026, from [Link]

-

PMC. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved January 13, 2026, from [Link]

- Google Patents. (n.d.). Preparation technique of 5-methoxy-2-tetralone.

-

ResearchGate. (n.d.). ChemInform Abstract: A Simple Synthesis of 8-Methoxy-1-tetralone. Retrieved January 13, 2026, from [Link]

Sources

- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 5. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Potential Biological Activity of the 5-Nitro-2-tetralone Scaffold

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple, diverse biological targets – is a cornerstone of efficient drug discovery. The tetralone core, a bicyclic aromatic ketone, has repeatedly demonstrated its value as such a scaffold, forming the basis of numerous bioactive compounds with applications ranging from anticancer to antidepressant therapies.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, into this framework at the 5-position of the 2-tetralone core creates a molecule of significant interest: 5-Nitro-2-tetralone. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the prospective biological activities of this scaffold, rooted in the established pharmacology of its constituent chemical motifs. We will explore its potential in oncology, infectious diseases, and inflammatory disorders, providing not just theoretical underpinnings but also actionable, field-proven experimental protocols to empower further investigation.

The 5-Nitro-2-tetralone Scaffold: A Synopsis of its Chemical Significance and Synthesis

The 5-Nitro-2-tetralone scaffold is a derivative of tetralone, a bicyclic aromatic compound. The tetralone framework is a recognized privileged structure in medicinal chemistry, appearing in both natural products and synthetic pharmaceuticals.[2] The nitro group, on the other hand, is a well-known pharmacophore in a variety of antimicrobial and anticancer agents.[3] Its presence can significantly influence the electronic properties of the molecule, often enhancing its biological activity.[4]

A plausible synthetic route to 5-nitro-α-tetralone, a close analog and potential precursor, involves the nitration of α-tetralone using potassium nitrate in concentrated sulfuric acid at low temperatures.[5] Subsequent functionalization at the 2-position could then yield the target 5-Nitro-2-tetralone.

Prospective Anticancer Activity: A Mechanistic and Methodological Exploration

The tetralin ring is a structural component of several clinically used anticancer drugs, including the anthracycline antibiotics doxorubicin and daunorubicin.[6] Furthermore, numerous derivatives of tetralone have demonstrated significant antiproliferative activity against a range of cancer cell lines.[1][7] The addition of a nitro group, a moiety present in some anticancer agents, suggests that 5-Nitro-2-tetralone could possess noteworthy cytotoxic properties.[8]

In Vitro Cytotoxicity Assessment: The MTT Assay

A foundational method for screening the cytotoxic potential of a novel compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This colorimetric assay provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[9]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 5-Nitro-2-tetralone in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

| Cell Line | Compound | IC50 (µM) |

| MCF-7 | 5-Nitro-2-tetralone | 15.2 |

| HeLa | 5-Nitro-2-tetralone | 22.8 |

| Doxorubicin (Control) | 0.8 |

Potential Mechanism of Action: Induction of Apoptosis

A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. Nitro-substituted compounds have been shown to induce apoptosis in cancer cells.[6]

Visualizing a Potential Pathway: Apoptosis Induction

Caption: Potential intrinsic apoptotic pathway induced by 5-Nitro-2-tetralone.

Prospective Antimicrobial Activity: Harnessing the Power of the Nitro Group

Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism of action often involving reductive bioactivation within the microbial cell.[9] This process generates reactive nitrogen species that can damage cellular macromolecules, including DNA.[3][9] The presence of the nitro group on the tetralone scaffold suggests a strong potential for antimicrobial activity.

In Vitro Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is a standard technique for determining the MIC.[10]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight. Dilute the cultures in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of 5-Nitro-2-tetralone in MHB.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation: Hypothetical MIC Values

| Bacterial Strain | Compound | MIC (µg/mL) |

| S. aureus ATCC 29213 | 5-Nitro-2-tetralone | 8 |

| E. coli ATCC 25922 | 5-Nitro-2-tetralone | 16 |

| Vancomycin (Control) | 1 | |

| Ciprofloxacin (Control) | 0.5 |

Mechanism of Action: Reductive Bioactivation

The antimicrobial activity of many nitroaromatic compounds is dependent on their reduction by bacterial nitroreductases to form cytotoxic intermediates.[9]

Visualizing the Mechanism: Antimicrobial Action of Nitroaromatics

Caption: Reductive bioactivation of 5-Nitro-2-tetralone in bacteria.

Prospective Anti-inflammatory Activity: Modulating Key Inflammatory Pathways

Derivatives of tetralone have been shown to possess anti-inflammatory properties.[11][12] For instance, some inhibit the macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine, which in turn can affect downstream signaling pathways like NF-κB.[13][14] The NF-κB pathway is a critical regulator of inflammatory gene expression, including the enzyme cyclooxygenase-2 (COX-2).[15]

In Vitro Anti-inflammatory Assessment: Nitric Oxide Synthase (NOS) Inhibition Assay

Nitric oxide (NO) is a key signaling molecule in inflammation, and its production is catalyzed by nitric oxide synthase (NOS). Inhibiting NOS is a common strategy for identifying potential anti-inflammatory agents. The Griess assay can be used to indirectly measure NOS activity by quantifying nitrite, a stable product of NO oxidation.[16]

Experimental Protocol: In Vitro Nitric Oxide Synthase Inhibition Assay

-

Reaction Mixture Preparation: Prepare a reaction buffer containing L-arginine (the substrate for NOS), NADPH, and other necessary cofactors.

-

Compound Incubation: In a 96-well plate, add the reaction mixture and different concentrations of 5-Nitro-2-tetralone. Include a positive control inhibitor (e.g., L-NAME) and a vehicle control.

-

Enzyme Addition: Initiate the reaction by adding purified inducible nitric oxide synthase (iNOS) to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Griess Reagent Addition: Stop the reaction and add Griess reagent to each well.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NOS inhibition for each concentration and determine the IC50 value.

Data Presentation: Hypothetical NOS Inhibition Data

| Compound | IC50 for iNOS Inhibition (µM) |

| 5-Nitro-2-tetralone | 25.6 |

| L-NAME (Control) | 5.2 |

Potential Target Pathway: The NF-κB Signaling Cascade

The NF-κB signaling pathway is a central mediator of the inflammatory response.[15] Its inhibition is a key target for many anti-inflammatory drugs.

Visualizing a Key Pathway: NF-κB Signaling

Caption: A potential point of intervention for 5-Nitro-2-tetralone in the NF-κB pathway.

Conclusion and Future Directions

The 5-Nitro-2-tetralone scaffold represents a compelling starting point for the development of novel therapeutic agents. The convergence of the biologically active tetralone core with the pharmacologically potent nitro group suggests a high probability of significant anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of this promising molecule. Future research should focus on the synthesis of a library of 5-Nitro-2-tetralone derivatives to establish structure-activity relationships, followed by more extensive in vitro and in vivo studies to validate its therapeutic potential and elucidate its precise mechanisms of action.

References

-

Edwards, B. E., et al. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-298. [Link]

-

Kuran, D., et al. (2021). 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. Molecules, 26(13), 3873. [Link]

-

Pouramiri, B., et al. (2012). Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells. Research in Pharmaceutical Sciences, 7(4), 241-248. [Link]

-

Synapse. (n.d.). 1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products. Synapse. [Link]

-

Bokor, É., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357-1369. [Link]

-

Li, Y., et al. (2018). Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety. Molecules, 23(10), 2577. [Link]

-

Al-Suwaidan, I. A., et al. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(4), 3404-3416. [Link]

-

Pouramiri, B., et al. (2012). Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells. PubMed. [Link]

-

Degen, L., et al. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130-140. [Link]

-

PrepChem. (n.d.). Synthesis of a) 5-nitro-α-tetralone. PrepChem.com. [Link]

-

Bokor, É., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. PubMed. [Link]

-

ResearchGate. (n.d.). (PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF ANALOGS OF ARYL TETRALONE. ResearchGate. [Link]

-

Bokor, É., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. PubMed. [Link]

-

Zhang, Y., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Molecules, 27(19), 6539. [Link]

-

ResearchGate. (n.d.). Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells. ResearchGate. [Link]

-

Sharma, P., & Kumar, A. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Organic & Medicinal Chemistry International Journal, 8(4). [Link]

-

Degen, L., et al. (1972). Antimicrobial activity of 5-nitro-2-furaldehyde-N'-methyl-N-piperazinoacethydrazone, a new hydrosoluble nitrofurane derivative. I. In vivo antibacterial activity. Chemotherapy, 17(3), 175-181. [Link]

-

Senthieel Kumar, A. B., et al. (2020). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. International Journal of Pharmaceutical Sciences and Research, 11(6), 2815-2828. [Link]

-

ResearchGate. (n.d.). The activity of nitroaromatics against S. aureus (a) and E. coli (b)... ResearchGate. [Link]

-

de Oliveira, C. B., et al. (2021). Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness. Journal of Biomolecular Structure and Dynamics, 39(12), 4386-4395. [Link]

-

ResearchGate. (n.d.). In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for... ResearchGate. [Link]

-

ResearchGate. (n.d.). Cytotoxicity of the synthesized candidates on breast (Mcf-7) and liver (Huh-7) cancer cell lines. ResearchGate. [Link]

-

BioWorld. (1998, September 3). Dual 5-LO and COX-2 inhibitors for inflammatory disorders. BioWorld. [Link]

-

de Oliveira, R. B., & Ronconi, C. M. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 935. [Link]

-

Borges, A., et al. (2019). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. Pathogens, 8(4), 273. [Link]

-

Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2969. [Link]

-

Potkin, V. I., & Kletskov, A. V. (2020). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 25(22), 5363. [Link]

-

Al-Omair, M. A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules, 27(1), 253. [Link]

-

Peterson, D. R., et al. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 43(10), 1617-1641. [Link]

-

Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

-

Pérez-Pertejo, Y., et al. (2021). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 26(15), 4443. [Link]

-

Wallace, J. L. (2001). Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? Biochemical Pharmacology, 62(11), 1477-1482. [Link]

-

Li, Y., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 230, 114115. [Link]

-

Chae, Y. C., & Kim, J. H. (2018). 5-Nitrofurans and Cancer: Teaching an Old Drug New Tricks. Cell Chemical Biology, 25(12), 1435-1436. [Link]

-

Martel, S., et al. (2003). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. European Journal of Medicinal Chemistry, 38(7-8), 645-659. [Link]

-

Hayden, M. S., & Ghosh, S. (2012). Regulation of NF-κB by TNF Family Cytokines. Seminars in Immunology, 24(4), 253-265. [Link]

-

Park, Y. C., et al. (2008). Activation of 5-lipoxygenase and NF-kappa B in the action of acenaphthenequinone by modulation of oxidative stress. Toxicology, 243(1-2), 107-115. [Link]

-

Vu, T. T., et al. (2022). Antibacterial activities against Staphylococcus aureus and Escherichia coli of extracted Piper betle leaf materials by disc diffusion assay and batch experiments. RSC Advances, 12(42), 26435-26454. [Link]

-

Vu, T. T., et al. (2022). Antibacterial activities against Staphylococcus aureus and Escherichia coli of extracted Piper betle leaf materials by disc diffusion assay and batch experiments. RSC Publishing. [Link]

-

Johnson, B. T., et al. (2023). Anti-Inflammatory Effects of Serotonin Receptor and Transient Receptor Potential Channel Ligands in Human Small Intestinal Epithelial Cells. International Journal of Molecular Sciences, 24(16), 12852. [Link]

-

Xie, P. (2013). Tumor Necrosis Factor Receptor-Associated Factor Regulation of Nuclear Factor κB and Mitogen-Activated Protein Kinase Pathways. Frontiers in Immunology, 4, 405. [Link]

-

ResearchGate. (n.d.). Change in cell viability upon exposure to different concentrations of... ResearchGate. [Link]

-

Vecchi, M., & Drlica, K. (1981). Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. Journal of Bacteriology, 147(3), 1145-1147. [Link]

-

Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Bio-Rad. [Link]

-

Abdel-Aziz, M., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 156, 546-560. [Link]

-

Georgiou, K., et al. (2023). Antioxidant and Anti-Inflammatory Phytochemicals for the Treatment of Inflammatory Bowel Disease: A Systematic Review. Nutrients, 15(15), 3426. [Link]

-

Haj-Mirzaian, A., et al. (2017). Anti-inflammatory effects of alosetron mediated through 5-HT3 receptors on experimental colitis. Mediators of Inflammation, 2017, 3042731. [Link]

Sources

- 1. The potential of nitric oxide releasing therapies as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Tumor Necrosis Factor Receptor-Associated Factor Regulation of Nuclear Factor κB and Mitogen-Activated Protein Kinase Pathways [frontiersin.org]

- 5. prepchem.com [prepchem.com]

- 6. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. | BioWorld [bioworld.com]

- 11. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole: A High Nitrogen Energetic Compound with Good Oxygen Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of 5-Nitro-2-tetralone in Common Solvents

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

5-Nitro-2-tetralone is a crucial intermediate in the synthesis of various pharmacologically active molecules. Its physicochemical properties, particularly solubility and stability, are paramount for optimizing reaction conditions, developing purification strategies, and ensuring the quality and shelf-life of downstream products. This technical guide provides a comprehensive framework for understanding and evaluating these characteristics. Due to the limited availability of specific quantitative data for 5-Nitro-2-tetralone in public literature, this document synthesizes information from structurally analogous compounds, including nitroaromatics and tetralone derivatives, to establish a robust predictive solubility and stability profile. Furthermore, it presents detailed, field-proven experimental protocols for the precise quantitative determination of these parameters, empowering researchers, scientists, and drug development professionals to generate reliable, in-house data. The methodologies are grounded in established principles and regulatory guidelines to ensure scientific integrity and self-validation.

Physicochemical Characterization of 5-Nitro-2-tetralone

To predict the solubility and stability of 5-Nitro-2-tetralone, it is essential to first understand its molecular structure and inherent properties. The molecule consists of a dihydronaphthalene ring system, which is fundamentally nonpolar, fused to a benzene ring. This aromatic portion is substituted with a highly polar nitro group (-NO₂), and the aliphatic ring contains a polar ketone group (C=O).

The interplay between the nonpolar carbocyclic frame and the two polar functional groups dictates the molecule's overall polarity and its interaction with various solvents. The electron-withdrawing nature of the nitro group can also influence the reactivity and stability of the entire molecule.[1]

Table 1: Computed Physicochemical Properties of 5-Nitro-2-tetralone and Related Analogues

| Property | 5-Nitro-2-tetralone (Predicted) | 5-Nitro-1-tetralone | 5-Methoxy-2-tetralone[2] |

| Molecular Formula | C₁₀H₉NO₃ | C₁₀H₉NO₃ | C₁₁H₁₂O₂ |

| Molecular Weight | 191.18 g/mol | 191.18 g/mol | 176.21 g/mol |

| XLogP3 | ~2.0 - 2.5 (Estimated) | (Not Available) | 1.6 |

| Topological Polar Surface Area (TPSA) | ~63.1 Ų (Estimated) | (Not Available) | 26.3 Ų |

Predictive Solubility Profile

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Given the dual polar (nitro, ketone) and nonpolar (carbocyclic frame) nature of 5-Nitro-2-tetralone, it is expected to exhibit a nuanced solubility profile.

Theoretical Framework

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. While the ketone's oxygen and the nitro group's oxygens can act as hydrogen bond acceptors, the molecule lacks a strong hydrogen bond donor. Therefore, solubility is expected to be moderate in alcohols and low in water.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents possess polarity and can act as hydrogen bond acceptors but not donors. They are effective at solvating polar functional groups through dipole-dipole interactions. Acetone, sharing a ketone functional group, is predicted to be a very effective solvent.[3] High solubility is generally expected in this class of solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The large, nonpolar carbocyclic backbone of 5-Nitro-2-tetralone will contribute to some solubility, but the highly polar nitro and ketone groups will limit it significantly. Solubility is expected to be low.

Expected Qualitative Solubility

Table 2: Predicted Qualitative Solubility of 5-Nitro-2-tetralone in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |